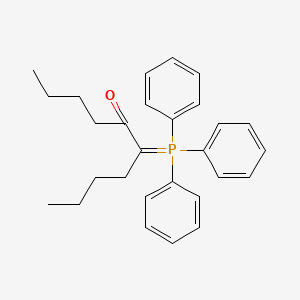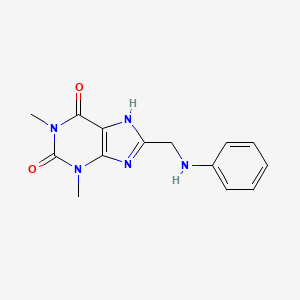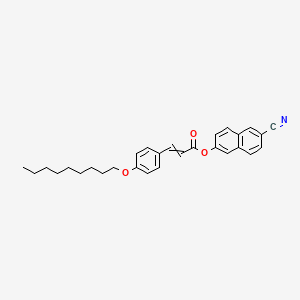
(6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C₂₆H₂₅NO₃. This compound is characterized by the presence of a cyano group attached to a naphthalene ring and a nonoxyphenyl group attached to a prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method involves the condensation of 6-cyanonaphthalene-2-carbaldehyde with 4-nonoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to esterification with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(6-Cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonoxyphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (6-Cyanonaphthalen-2-yl) 2-chloro-4-hexoxybenzoate
- (6-Cyanonaphthalen-2-yl) tetradecanoate
Uniqueness
Compared to similar compounds, (6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or photophysical characteristics.
特性
CAS番号 |
86138-40-1 |
|---|---|
分子式 |
C29H31NO3 |
分子量 |
441.6 g/mol |
IUPAC名 |
(6-cyanonaphthalen-2-yl) 3-(4-nonoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H31NO3/c1-2-3-4-5-6-7-8-19-32-27-15-10-23(11-16-27)12-18-29(31)33-28-17-14-25-20-24(22-30)9-13-26(25)21-28/h9-18,20-21H,2-8,19H2,1H3 |
InChIキー |
IOEIPTAAWGUWOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


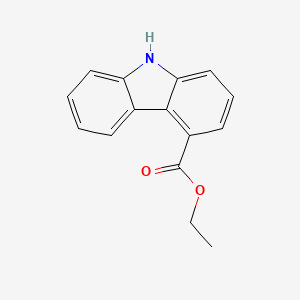
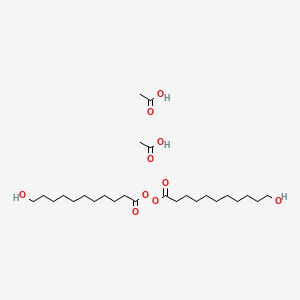
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
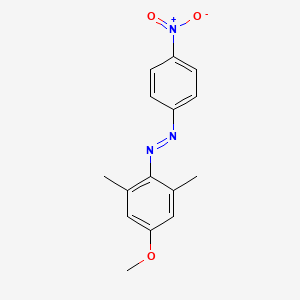
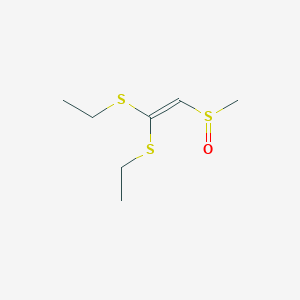

![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)

![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
